molecular formula C40H56O B167505 beta-Carotene 5,6-epoxide CAS No. 1923-89-3

beta-Carotene 5,6-epoxide

Cat. No.: B167505
CAS No.: 1923-89-3
M. Wt: 552.9 g/mol
InChI Key: RVCRIPILOFSMFG-WWSVUWEKSA-N
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Description

Beta-Carotene 5,6-epoxide: is a derivative of beta-carotene, a naturally occurring pigment found in many fruits and vegetables. This compound is characterized by the presence of an epoxide group at the 5,6 position of the beta-carotene molecule. Beta-carotene is well-known for its role as a precursor to vitamin A and its antioxidant properties. The epoxide derivative retains many of these beneficial properties while also exhibiting unique chemical behaviors due to the presence of the epoxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Carotene 5,6-epoxide can be synthesized through the oxidation of beta-carotene. One common method involves the reaction of beta-carotene with singlet oxygen (O₂) in the presence of a photosensitizer. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and results in the formation of the epoxide group at the 5,6 position .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes may utilize continuous flow reactors to ensure consistent and efficient production. The use of advanced oxidation techniques, such as photocatalysis or enzymatic oxidation, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Carotene 5,6-epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-Carotene 5,6-epoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Carotene 5,6-epoxide involves its ability to interact with free radicals and reactive oxygen species (ROS). The epoxide group can react with these species, neutralizing them and preventing oxidative damage to cells and tissues. Additionally, this compound can be converted into other bioactive compounds, such as vitamin A, which play crucial roles in cellular processes and overall health .

Comparison with Similar Compounds

    Beta-Carotene: The parent compound, known for its antioxidant properties and role as a vitamin A precursor.

    Lutein: Another carotenoid with antioxidant properties, commonly found in green leafy vegetables.

    Zeaxanthin: A carotenoid similar to lutein, with protective effects on the eyes.

    Lycopene: A carotenoid found in tomatoes, known for its strong antioxidant activity.

Uniqueness of Beta-Carotene 5,6-epoxide: this compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and stability compared to other carotenoids. This unique structure allows it to participate in specific chemical reactions and provides enhanced stability under certain conditions, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCRIPILOFSMFG-WWSVUWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314499
Record name β-Carotene 5,6-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923-89-3
Record name β-Carotene 5,6-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Epoxy-beta,beta-carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Carotene 5,6-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying xanthophyll epoxides like violaxanthin in relation to human health?

A1: Xanthophyll epoxides, such as violaxanthin, are abundant in many fruits and vegetables that contribute significantly to dietary carotenoid intake. [] Understanding their absorption and potential biological activity is crucial to assess their contribution to human health. Although one study found no detectable absorption of violaxanthin in humans after a single oral dose, [] further research is needed to explore potential long-term effects and alternative metabolic pathways.

Q2: Can you tell me more about the presence and levels of beta-carotene 5,6-epoxide in natural sources?

A2: this compound, alongside other carotenoids, has been identified in Viola tricolor L. (Violaceae), a plant with known medicinal properties. [] While beta-carotene was found in higher amounts (1678 µg/100g), the presence of this compound (133 µg/100g) highlights the diverse carotenoid profile of this plant. Understanding the individual contributions of these carotenoids to the plant's bioactivity warrants further investigation.

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